molecular formula C8H12O3 B12314246 (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one

(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one

Cat. No.: B12314246
M. Wt: 156.18 g/mol
InChI Key: NVWKQINXZFLZPL-UHFFFAOYSA-N
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Description

(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one is a chemical compound with a unique structure that includes a cyclopentane ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a diol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a useful tool for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one apart from similar compounds is its specific stereochemistry and the presence of the dioxolane ring

Properties

IUPAC Name

2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWKQINXZFLZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCC(=O)C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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